4-Butylbenzaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O/c1-2-3-4-10-5-7-11(9-12)8-6-10/h5-9H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARIREUPIXAKDAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0061616 | |

| Record name | Benzaldehyde, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1200-14-2 | |

| Record name | 4-Butylbenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1200-14-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Butylbenzaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001200142 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzaldehyde, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzaldehyde, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0061616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-butylbenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-BUTYLBENZALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SX6J8M5Z5H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 4-Butylbenzaldehyde Isomers

This technical guide provides a comprehensive overview of the chemical properties, structure, and experimental protocols for the two primary isomers of 4-butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document is intended for researchers, scientists, and professionals in drug development and other relevant scientific fields.

Introduction

4-Butylbenzaldehyde, an aromatic aldehyde, exists in isomeric forms depending on the structure of the butyl group attached to the benzene ring. The two most common isomers are 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. These compounds serve as important intermediates in the synthesis of various organic molecules, including pharmaceuticals, fragrances, and dyes.[1][2] Their distinct structural differences impart unique chemical and physical properties, which are detailed in this guide.

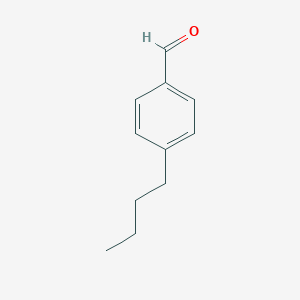

Chemical Structure

The fundamental structure of 4-butylbenzaldehyde consists of a benzene ring substituted with a formyl group (-CHO) and a butyl group at the para position. The isomerism arises from the arrangement of the butyl group.

-

4-n-Butylbenzaldehyde: Features a straight-chain butyl group attached to the benzene ring.

-

4-tert-Butylbenzaldehyde: Possesses a branched-chain tertiary butyl group attached to the benzene ring.

The chemical structures of these two isomers are depicted in the diagrams below.

Caption: Chemical structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde.

Chemical and Physical Properties

The physical and chemical properties of the two isomers are summarized in the tables below for easy comparison.

Table 1: Chemical Properties of 4-n-Butylbenzaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol |

| CAS Number | 1200-14-2 |

| IUPAC Name | 4-butylbenzaldehyde |

| SMILES | CCCCc1ccc(C=O)cc1 |

| InChI Key | ARIREUPIXAKDAY-UHFFFAOYSA-N |

Table 2: Physical Properties of 4-n-Butylbenzaldehyde

| Property | Value |

| Appearance | - |

| Boiling Point | 250-263 °C (lit.) |

| Melting Point | - |

| Density | 0.968 g/mL at 25 °C (lit.) |

| Refractive Index (n20/D) | 1.522 (lit.) |

| Solubility | - |

Table 3: Chemical Properties of 4-tert-Butylbenzaldehyde

| Property | Value |

| Molecular Formula | C₁₁H₁₄O[3] |

| Molecular Weight | 162.23 g/mol [3] |

| CAS Number | 939-97-9[3] |

| IUPAC Name | 4-(tert-butyl)benzaldehyde |

| SMILES | CC(C)(C)c1ccc(C=O)cc1[4] |

| InChI Key | OTXINXDGSUFPNU-UHFFFAOYSA-N[4] |

Table 4: Physical Properties of 4-tert-Butylbenzaldehyde

| Property | Value |

| Appearance | Clear colorless to yellow liquid[5] |

| Boiling Point | 130 °C at 25 mm Hg (lit.)[3] |

| Melting Point | 245-246 °C[1] |

| Density | 0.97 g/mL at 25 °C (lit.)[3] |

| Refractive Index (n20/D) | 1.53 (lit.)[3] |

| Water Solubility | 120 mg/L[6] |

Experimental Protocols

Synthesis of 4-tert-Butylbenzaldehyde

Several methods for the synthesis of 4-tert-butylbenzaldehyde have been reported. A common industrial method involves the electrochemical oxidation of 4-tert-butyltoluene.[6] Other methods include chemical oxidation and a multi-step synthesis from benzaldehyde.

4.1.1. Synthesis from Benzaldehyde and Isobutene

A disclosed method for synthesizing 4-tert-butylbenzaldehyde involves the reaction of benzaldehyde with an orthoformate to produce a benzaldehyde acetal, which is then reacted with isobutene in a sealed vessel in the presence of a catalyst, followed by acid quenching.[7]

Caption: General workflow for the synthesis of 4-tert-butylbenzaldehyde from benzaldehyde.

Experimental Protocol:

-

Acetal Formation: Under a nitrogen atmosphere, combine benzaldehyde (1 mol), anhydrous p-toluenesulfonic acid (catalyst), and an alcohol solvent (e.g., ethanol) in a reaction flask.[7]

-

Heat the mixture to 40°C and add triethyl orthoformate (1.05 mol) dropwise.[7]

-

Reflux and stir the mixture for approximately 2 hours. Monitor the reaction for the disappearance of benzaldehyde raw material using Gas Chromatography (GC).[7]

-

Once the reaction is complete, remove the excess alcohol via distillation.[7]

-

Reaction with Isobutene: In a separate reaction vessel, combine the crude benzaldehyde acetal with a catalyst (e.g., triphenylboron).[7]

-

Introduce isobutylene into the reaction mixture under cooling, maintaining the temperature at 30-35°C.[7]

-

Allow the reaction to proceed for several hours.[7]

-

Work-up and Purification: After the reaction is complete, cool the mixture and add water and hydrochloric acid to adjust the pH to 2-3.[7]

-

Extract the product with an organic solvent such as ethyl acetate.[7]

-

Combine the organic phases and concentrate under reduced pressure.[7]

-

The final product can be further purified by vacuum distillation.[8]

Purification

Purification of benzaldehyde derivatives can be achieved through several methods, including:

-

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid aldehydes like 4-tert-butylbenzaldehyde.[8]

-

Bisulfite Extraction: This technique is selective for aldehydes. The crude product is reacted with a saturated aqueous solution of sodium bisulfite to form a water-soluble adduct. Non-aldehyde impurities can then be removed by extraction with an organic solvent. The aldehyde is subsequently regenerated from the aqueous layer by the addition of an acid or base.[9]

Analysis

The purity and identity of 4-butylbenzaldehyde isomers can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To determine the purity and identify any impurities.[10]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide detailed structural information.[4]

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde C=O stretch.[10]

Conclusion

This guide has provided a detailed technical overview of the chemical properties and structures of 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. The distinct properties of these isomers, along with the provided experimental protocols for synthesis, purification, and analysis, offer valuable information for researchers and professionals in the fields of chemical synthesis and drug development. The clear presentation of data in tables and diagrams is intended to facilitate easy reference and comparison.

References

- 1. lookchem.com [lookchem.com]

- 2. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]

- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]

- 4. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR [m.chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 7. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. benchchem.com [benchchem.com]

- 10. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical Properties of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-tert-Butylbenzaldehyde, a key aromatic aldehyde, serves as a vital intermediate in the synthesis of various fine chemicals, pharmaceuticals, and fragrance compounds.[1] Its molecular structure, characterized by a benzene ring substituted with a tert-butyl group and an aldehyde functional group, dictates its unique physical and chemical properties. This guide provides a comprehensive overview of the core physical properties of 4-tert-Butylbenzaldehyde, complete with experimental methodologies and visual representations of its synthetic pathway and a key biochemical interaction. All quantitative data is presented in clear, tabular format for ease of reference and comparison.

Core Physical Properties

The physical characteristics of 4-tert-Butylbenzaldehyde are crucial for its handling, storage, and application in various chemical processes. A summary of these properties is provided below.

General and Thermodynamic Properties

| Property | Value | Units | Notes |

| Molecular Formula | C₁₁H₁₄O | - | [1][2] |

| Molecular Weight | 162.23 | g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | - | [2][4][5] |

| Boiling Point | 245-246 | °C | at 760 mmHg[1] |

| 130 | °C | at 25 mmHg[1][3][6] | |

| Melting Point | Not applicable (liquid at room temperature) | °C | [7] |

| Density | 0.97 | g/mL | at 25 °C[1][3][6][8] |

| Vapor Pressure | 0.04 | hPa | at 20 °C[] |

| Flash Point | 101 | °C | Closed cup[3][10][11][12] |

| Refractive Index | 1.5260-1.5310 | - | at 20 °C[3][5][6][10] |

Solubility and Partitioning

| Property | Value | Units | Conditions |

| Water Solubility | 54.18 | mg/L | at 25 °C (estimated)[2] |

| 120 | mg/L | -[8] | |

| Solubility in other solvents | Soluble in methanol | - | [1][10] |

| logP (o/w) | 3.1 | - | (estimated)[] |

Experimental Protocols

Accurate determination of physical properties is paramount for the safe and effective use of chemical compounds. Below are detailed methodologies for key experiments.

Determination of Boiling Point

The boiling point of 4-tert-Butylbenzaldehyde can be determined using a distillation method.

Apparatus:

-

Distillation flask

-

Condenser

-

Receiving flask

-

Thermometer

-

Heating mantle

-

Boiling chips

Procedure:

-

Place a sample of 4-tert-Butylbenzaldehyde into the distillation flask along with a few boiling chips.

-

Set up the distillation apparatus, ensuring the thermometer bulb is positioned just below the side arm of the distillation flask.

-

Begin heating the flask gently with the heating mantle.

-

Record the temperature at which the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus, and the pressure is monitored with a manometer.

Measurement of Density

The density of liquid 4-tert-Butylbenzaldehyde can be measured using a pycnometer.

Apparatus:

-

Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it)

-

Analytical balance

-

Thermostat

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it empty on an analytical balance.

-

Fill the pycnometer with distilled water of a known temperature and weigh it again.

-

Empty and dry the pycnometer, then fill it with 4-tert-Butylbenzaldehyde at the same temperature and weigh it.

-

The density is calculated using the formula: Density of sample = (mass of sample / mass of water) * density of water.

Determination of Refractive Index

An Abbe refractometer is commonly used to measure the refractive index of liquids like 4-tert-Butylbenzaldehyde.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper

Procedure:

-

Calibrate the refractometer using a standard liquid with a known refractive index.

-

Ensure the prism of the refractometer is clean and dry.

-

Place a few drops of 4-tert-Butylbenzaldehyde onto the prism.

-

Close the prism and allow the sample to reach the desired temperature by circulating water from the constant temperature bath.

-

Adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs of the eyepiece.

-

Read the refractive index from the scale.

Synthesis and Reactivity

4-tert-Butylbenzaldehyde is synthesized through various methods, with the oxidation of 4-tert-butyltoluene being a common industrial approach.

Caption: A simplified workflow for the synthesis of 4-tert-Butylbenzaldehyde from 4-tert-butyltoluene via oxidation.

Biochemical Interactions: Inhibition of Mushroom Tyrosinase

4-tert-Butylbenzaldehyde has been studied for its inhibitory effects on enzymes such as mushroom tyrosinase. It acts as a competitive inhibitor.

The aldehyde group of 4-tert-butylbenzaldehyde can form a Schiff base with a primary amino group in the active site of the tyrosinase enzyme.[4] This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzyme's activity.

Caption: Competitive inhibition of mushroom tyrosinase by 4-tert-Butylbenzaldehyde.

Conclusion

This technical guide has provided a detailed summary of the key physical properties of 4-tert-Butylbenzaldehyde, essential for its application in research and development. The outlined experimental protocols offer a foundation for the accurate measurement of these properties, while the diagrams illustrate its synthetic origin and a significant biochemical interaction. This information serves as a valuable resource for professionals in the fields of chemistry and drug development.

References

- 1. Page loading... [guidechem.com]

- 2. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 3. Kinetic of mushroom tyrosinase inhibition by benzaldehyde derivatives | Semantic Scholar [semanticscholar.org]

- 4. An Updated Review of Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. prepchem.com [prepchem.com]

- 6. Synthesis Methods of 4-tert-butylbenzaldehyde | Semantic Scholar [semanticscholar.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 10. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 11. davjalandhar.com [davjalandhar.com]

- 12. cdc.gov [cdc.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 4-tert-Butylbenzaldehyde (also known as 4-(1,1-dimethylethyl)benzaldehyde), a key intermediate in the synthesis of pharmaceuticals, fragrances, and dyes. Understanding these core properties is critical for its effective use in research, development, and manufacturing.

Core Properties of 4-tert-Butylbenzaldehyde

4-tert-Butylbenzaldehyde is a colorless to pale yellow liquid with a characteristic almond-like odor. Its physical and chemical properties are summarized below.

| Property | Value |

| CAS Number | 939-97-9 |

| Molecular Formula | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol [1] |

| Density | 0.97 g/mL at 25 °C[2] |

| Boiling Point | 246-248.7 °C[3][4] |

| Flash Point | 101 °C (closed cup)[3] |

| Refractive Index | n20/D 1.53[2] |

Solubility Profile

| Solvent | Quantitative Solubility | Qualitative Solubility |

| Water | 54.18 mg/L @ 25 °C (estimated)[5] | Sparingly soluble[6] |

| Methanol | Not available | Soluble[3] |

| Ethanol | Not available | A Schiff base reaction using 4-tert-butylbenzaldehyde has been carried out in ethanol, suggesting its solubility in this solvent.[3] |

| Acetone | Not available | Not available |

| Dichloromethane | Not available | Not available |

| Ethyl Acetate | Not available | Not available |

Scientists can infer solubility in other organic solvents based on the principle of "like dissolves like." Given its aromatic structure with an alkyl substituent, 4-tert-Butylbenzaldehyde is expected to be soluble in many common organic solvents such as toluene, acetone, ethyl acetate, and dichloromethane.

Stability Characteristics

4-tert-Butylbenzaldehyde exhibits sensitivities to certain environmental conditions, which are crucial to consider for storage and handling to maintain its chemical integrity.

| Condition | Stability Profile |

| Air/Oxygen | Sensitive to air.[7] It is recommended to store under an inert gas.[3] The aldehyde functional group is susceptible to oxidation to the corresponding carboxylic acid. |

| Light | Sensitive to light.[7] It should be stored in a dark place.[3] Photodegradation can occur, potentially leading to the formation of various by-products. |

| Temperature | Stable under standard ambient conditions (room temperature).[8] High temperatures should be avoided. |

| pH | Stable in neutral aqueous solutions. The aldehyde functionality can undergo reactions under strongly acidic or basic conditions. |

| Chemical Incompatibility | Violent reactions are possible with strong oxidizing agents.[9] |

| Biodegradability | Readily biodegradable.[9] |

Potential Degradation Pathways

While specific degradation pathways for 4-tert-Butylbenzaldehyde are not extensively detailed in the literature, logical pathways can be inferred based on the reactivity of the benzaldehyde moiety. The primary degradation routes are expected to be oxidation and photodegradation.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of 4-tert-Butylbenzaldehyde are provided below. These are based on internationally recognized guidelines.

Determination of Water Solubility (Adapted from OECD Guideline 105)

This protocol outlines the flask method, suitable for substances with a solubility of 10 mg/L or more.

Methodology:

-

Preparation: Add an excess amount of 4-tert-Butylbenzaldehyde to a known volume of deionized water in a flask. The excess is necessary to ensure saturation.

-

Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C) for a period sufficient to reach equilibrium (typically 24 to 48 hours). Preliminary tests can determine the optimal equilibration time.

-

Phase Separation: Cease agitation and allow the mixture to stand at the test temperature to allow for phase separation. To ensure the removal of all undissolved material, the aqueous phase should be centrifuged or filtered through a syringe filter that does not interact with the analyte.

-

Analysis: Quantify the concentration of 4-tert-Butylbenzaldehyde in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

-

Replicates: The experiment should be performed in at least triplicate to ensure the reliability of the results.

Stability Testing: Forced Degradation Studies (Adapted from ICH Q1A(R2) Guidelines)

Forced degradation studies are essential to understand the intrinsic stability of a substance and to identify potential degradation products.

Methodology:

-

Sample Preparation: Prepare solutions of 4-tert-Butylbenzaldehyde in suitable solvents (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic and Basic Hydrolysis: Treat the sample solution with an acid (e.g., 0.1 M HCl) and a base (e.g., 0.1 M NaOH) and heat at an elevated temperature (e.g., 60 °C).

-

Oxidation: Treat the sample solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3%), at room temperature.

-

Photostability: Expose the sample solution to a light source according to ICH Q1B guidelines (e.g., a Xenon lamp providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter). A control sample should be kept in the dark.

-

Thermal Stress: Store the sample solution at an elevated temperature (e.g., 60 °C) in the dark.

-

-

Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours, and longer if necessary).

-

Analysis: Analyze the stressed samples using a validated, stability-indicating HPLC method that can separate the parent compound from any degradation products.

-

Identification of Degradants: If significant degradation is observed, identify the structure of the degradation products using techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS).

Conclusion

This technical guide provides essential information on the solubility and stability of 4-tert-Butylbenzaldehyde. While some quantitative data is available, further experimental determination of its solubility in a broader range of organic solvents would be beneficial for various applications. Its sensitivity to air and light necessitates careful handling and storage to ensure its quality and prevent degradation. The provided experimental protocols, based on established international guidelines, offer a framework for researchers to conduct their own detailed assessments of these critical properties.

References

- 1. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-ブチルベンズアルデヒド 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]

- 4. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 5. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]

- 6. OECD 301B Sustainable Guide [smartsolve.com]

- 7. 4-tert-Butylbenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Page loading... [guidechem.com]

- 9. microbe-investigations.com [microbe-investigations.com]

4-tert-Butylbenzaldehyde safety data sheet (SDS) information

An In-depth Technical Guide to the Safety of 4-tert-Butylbenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for 4-tert-Butylbenzaldehyde, compiled from Safety Data Sheets (SDS) and toxicological resources. It is intended to inform researchers, scientists, and drug development professionals on the potential hazards, handling procedures, and emergency protocols associated with this chemical.

Chemical and Physical Properties

4-tert-Butylbenzaldehyde is a colorless to pale yellow liquid.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [2] |

| Molecular Weight | 162.23 g/mol | [2][3] |

| CAS Number | 939-97-9 | [2][4] |

| EC Number | 213-367-9 | [5][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 130 °C at 25 mmHg (33 hPa) | [2][5][7] |

| Density | 0.97 g/mL at 25 °C | [2][5][7] |

| Flash Point | 101 °C (213.8 °F) - closed cup | [5][6] |

| Solubility in Water | Soluble | [4][8] |

| log Pow (Octanol/Water Partition Coefficient) | 3.1 at 25 °C (77 °F) | [7] |

| Refractive Index | n20/D 1.53 | [2][5] |

Hazard Identification and GHS Classification

4-tert-Butylbenzaldehyde is classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity, skin sensitization, and suspected reproductive toxicity.[3][7] It is also very toxic to aquatic life.[3][9]

| Hazard Class | GHS Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed |

| Skin Sensitization | Category 1 | H317: May cause an allergic skin reaction |

| Reproductive Toxicity | Category 2 | H361: Suspected of damaging fertility or the unborn child |

| Hazardous to the Aquatic Environment, Acute Hazard | Category 1 | H400: Very toxic to aquatic life |

| Hazardous to the Aquatic Environment, Chronic Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

GHS Pictograms:

Toxicological Information

The toxicological profile of 4-tert-Butylbenzaldehyde has been evaluated through various studies. A summary of the key findings is presented below.

| Toxicological Endpoint | Species | Route | Result | Guideline |

| Acute Oral Toxicity (LD50) | Rat (male and female) | Oral | 50.6 mg/kg | OECD Test Guideline 401 |

| Acute Dermal Toxicity (LD50) | Rat | Dermal | > 2,000 mg/kg | - |

| Skin Corrosion/Irritation | Rabbit | Dermal | No skin irritation (24 h) | OECD Test Guideline 404 |

| Serious Eye Damage/Eye Irritation | Rabbit | Ocular | No eye irritation | OECD Test Guideline 405 |

| Germ Cell Mutagenicity | S. typhimurium | - | Negative (Ames test) | - |

| Reproductive Toxicity | - | - | Suspected of damaging fertility. | [7][9] |

Mechanism of Reproductive Toxicity

While the specific signaling pathways for 4-tert-butylbenzaldehyde-induced reproductive toxicity are not fully elucidated in the available literature, research on structurally similar compounds, such as those metabolized to para-tert-butyl-benzoic acid (p-TBBA), suggests a potential mechanism. Studies on p-TBBA indicate that it can disrupt spermatogenesis, particularly in the later stages.[10] This toxicity is associated with the formation of CoA-conjugates, which can interfere with lipid balance and other CoA-dependent pathways crucial for energy production and redox systems within the testes.[10] It is plausible that 4-tert-butylbenzaldehyde may undergo metabolism to a similar benzoic acid derivative, thereby exerting its reproductive toxicity through a comparable mechanism. However, further research is required to confirm this hypothesis for 4-tert-butylbenzaldehyde itself.

Experimental Protocols

The toxicological data presented above are based on standardized OECD test guidelines. The methodologies for these key experiments are detailed below.

OECD Test Guideline 401: Acute Oral Toxicity

This guideline outlines the procedure for determining the acute oral toxicity of a substance.[7][11][12]

Methodology:

-

Test Animals: Healthy young adult rodents (typically rats) are used.[7] Animals are acclimatized to laboratory conditions for at least 5 days prior to the test.[7]

-

Fasting: Animals are fasted before the administration of the test substance (e.g., overnight for rats).[7]

-

Administration: The test substance is administered orally by gavage in a single dose.[7] If a single dose is not feasible, it can be given in smaller fractions over a period not exceeding 24 hours.[7]

-

Dosage: At least 5 rodents are used per dose level, all of the same sex.[7] The doses are chosen based on a range-finding test.[7]

-

Observation Period: Animals are observed for a period of at least 14 days.[13]

-

Observations: Observations include changes in skin, fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Attention is directed to observations of tremors, convulsions, salivation, diarrhea, lethargy, sleep, and coma.

-

Necropsy: All animals (those that die during the test and survivors at the end) are subjected to a gross necropsy.

OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This guideline is used to assess the potential of a substance to cause skin irritation or corrosion.[1][8][13]

Principle: The test substance is applied in a single dose to a small area of the skin of an experimental animal.[13] Untreated skin areas serve as a control. The degree of irritation is scored at specified intervals.[13]

Methodology:

-

Test Animal: The albino rabbit is the preferred species.[13]

-

Preparation: Approximately 24 hours before the test, the fur is removed from the dorsal area of the trunk of the test animals.

-

Application: A dose of 0.5 mL (for liquids) or 0.5 g (for solids and semi-solids) of the test substance is applied to a small area of the skin (approximately 6 cm²).[13]

-

Exposure: The exposure period is 4 hours.[13] After exposure, the residual test substance is removed.[13]

-

Observation Period: The skin is examined for erythema and edema, and the responses are scored at 1, 24, 48, and 72 hours after patch removal. The observation period can be extended up to 14 days if the responses persist.[13]

OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This guideline evaluates the potential of a substance to cause eye irritation or corrosion.[3][4][5][9][14]

Principle: The test substance is applied in a single dose to one of the eyes of an experimental animal; the untreated eye serves as a control.[5][14] The degree of eye irritation/corrosion is evaluated by scoring lesions of the cornea, iris, and conjunctiva at specific intervals.[5][9]

Methodology:

-

Test Animal: Healthy young adult albino rabbits are used.[14]

-

Anesthesia: The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[3][9]

-

Application: A single dose of the test substance is applied into the conjunctival sac of one eye.[4]

-

Observation Period: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[4] The duration of the study should be sufficient to evaluate the reversibility of the effects.[3][14]

-

Scoring: Ocular lesions (corneal opacity, iritis, conjunctival redness, and chemosis) are scored.[5]

OECD Test Guideline 107: Partition Coefficient (n-octanol/water)

This guideline describes the shake flask method for determining the octanol/water partition coefficient (Pow).[6][15][16]

Principle: The partition coefficient is the ratio of the equilibrium concentrations of a dissolved substance in a two-phase system of two largely immiscible solvents, in this case, n-octanol and water.[6][16]

Methodology:

-

Temperature: The test is conducted at a constant temperature between 20 and 25 °C.[6][16]

-

Procedure: Accurately measured amounts of n-octanol, water, and the test substance are placed in a vessel.[6] The mixture is shaken until equilibrium is reached.[16]

-

Phase Separation: The two phases are separated, typically by centrifugation.[6][16]

-

Analysis: The concentration of the test substance in each phase is determined using an appropriate analytical method (e.g., photometry, gas chromatography, or HPLC).[6][16]

-

Calculation: The Pow is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is usually expressed as its logarithm to base ten (log Pow).[6]

Handling and Storage

Proper handling and storage procedures are crucial to minimize exposure and ensure safety.

| Aspect | Recommendation |

| Handling | Avoid contact with skin and eyes. Avoid inhalation of vapor or mist.[9] Use personal protective equipment. Ensure adequate ventilation.[9] |

| Storage | Keep container tightly closed in a dry and well-ventilated place.[9] Containers that are opened must be carefully resealed and kept upright to prevent leakage. Store in a cool place.[9] Store locked up.[7] |

| Incompatibilities | Strong oxidizing agents. |

Exposure Controls and Personal Protection

Engineering controls and personal protective equipment (PPE) are essential to prevent exposure.

| Control Parameter | Recommendation |

| Engineering Controls | Handle in accordance with good industrial hygiene and safety practice.[7] Use in a well-ventilated area. |

| Eye/Face Protection | Wear safety glasses with side-shields conforming to EN166. Use equipment for eye protection tested and approved under appropriate government standards such as NIOSH (US) or EN 166(EU). |

| Skin Protection | Handle with gloves.[7] Gloves must be inspected prior to use. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices. Wash and dry hands.[7] |

| Body Protection | Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace. |

| Respiratory Protection | Where risk assessment shows air-purifying respirators are appropriate use a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges as a backup to engineering controls. |

| Hygiene Measures | Immediately change contaminated clothing. Apply preventive skin protection. Wash hands and face after working with the substance.[7] |

First-Aid Measures

In case of exposure, immediate medical attention is required.

| Exposure Route | First-Aid Measure |

| If Swallowed | Immediately call a POISON CENTER or doctor/physician. Rinse mouth.[7] |

| If on Skin | Take off immediately all contaminated clothing. Wash with plenty of soap and water.[7] If skin irritation or rash occurs, get medical advice/attention.[7] |

| If Inhaled | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician.[9] |

| In Case of Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[13] |

Fire-Fighting Measures

| Aspect | Recommendation |

| Suitable Extinguishing Media | Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[9] |

| Special Hazards | Carbon oxides. |

| Firefighter Protection | Wear self-contained breathing apparatus for firefighting if necessary.[9] |

Accidental Release Measures

| Aspect | Recommendation |

| Personal Precautions | Use personal protective equipment. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.[9] |

| Environmental Precautions | Prevent further leakage or spillage if safe to do so. Do not let product enter drains. Discharge into the environment must be avoided.[9] |

| Containment and Cleaning | Soak up with inert absorbent material and dispose of as hazardous waste. Keep in suitable, closed containers for disposal.[9] |

Visualizations

Logical Relationship: Personal Protective Equipment (PPE) Selection

Caption: PPE selection workflow for handling 4-tert-Butylbenzaldehyde.

Experimental Workflow: Acute Oral Toxicity (OECD 401)

Caption: Workflow for an acute oral toxicity study following OECD Guideline 401.

References

- 1. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]

- 2. catalog.labcorp.com [catalog.labcorp.com]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. oecd.org [oecd.org]

- 5. nucro-technics.com [nucro-technics.com]

- 6. oecd.org [oecd.org]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. oecd.org [oecd.org]

- 9. Acute eye irritation oecd | PPTX [slideshare.net]

- 10. Towards the mechanism of spermatotoxicity of p-tert-butyl-alpha-methylhydrocinnamic aldehyde: inhibition of late stage ex-vivo spermatogenesis in rat seminiferous tubule cultures by para-tert-butyl- benzoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. oecd.org [oecd.org]

- 12. scribd.com [scribd.com]

- 13. oecd.org [oecd.org]

- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

Spectroscopic Profile of 4-Butylbenzaldehyde Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the spectroscopic data for two isomers of 4-Butylbenzaldehyde: 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde. This document presents a detailed examination of their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information herein is intended to serve as a crucial reference for researchers and professionals involved in chemical synthesis, characterization, and drug development.

Spectroscopic Data Summary

The quantitative spectroscopic data for 4-n-butylbenzaldehyde and 4-tert-butylbenzaldehyde are summarized in the following tables for clear comparison.

4-n-Butylbenzaldehyde Spectroscopic Data

| ¹H NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 9.98 | Aldehyde (-CHO) |

| 7.78 | Aromatic (ortho to -CHO) |

| 7.35 | Aromatic (ortho to -CH₂CH₂CH₂CH₃) |

| 2.68 | Benzylic Methylene (-CH₂) |

| 1.62 | Methylene (-CH₂CH₂CH₃) |

| 1.37 | Methylene (-CH₂CH₃) |

| 0.93 | Methyl (-CH₃) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 192.2 | Aldehyde Carbonyl (C=O) |

| 150.0 | Aromatic (C-CH₂CH₂CH₂CH₃) |

| 134.5 | Aromatic (C-CHO) |

| 129.8 | Aromatic (CH, ortho to -CHO) |

| 129.2 | Aromatic (CH, ortho to -CH₂CH₂CH₂CH₃) |

| 35.9 | Benzylic Methylene (-CH₂) |

| 33.3 | Methylene (-CH₂CH₂CH₃) |

| 22.3 | Methylene (-CH₂CH₃) |

| 13.9 | Methyl (-CH₃) |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2958, 2929, 2871 | C-H stretch (aliphatic) |

| ~2820, 2720 | C-H stretch (aldehyde) |

| ~1703 | C=O stretch (carbonyl) |

| ~1607, 1577 | C=C stretch (aromatic) |

| Mass Spectrometry (Electron Ionization) | |

| m/z | Assignment |

| 162 | [M]⁺ (Molecular Ion) |

| 133 | [M-CHO]⁺ |

| 119 | [M-C₃H₇]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

4-tert-Butylbenzaldehyde Spectroscopic Data

| ¹H NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 9.98[1] | Aldehyde (-CHO) |

| 7.82[1] | Aromatic (ortho to -CHO) |

| 7.55[1] | Aromatic (ortho to -C(CH₃)₃) |

| 1.35[1] | tert-Butyl (-C(CH₃)₃) |

| ¹³C NMR (CDCl₃) | |

| Chemical Shift (ppm) | Assignment |

| 192.1[2] | Aldehyde Carbonyl (C=O) |

| 158.5[2] | Aromatic (C-C(CH₃)₃) |

| 134.1[2] | Aromatic (C-CHO) |

| 129.7[2] | Aromatic (CH, ortho to -CHO) |

| 126.0[2] | Aromatic (CH, ortho to -C(CH₃)₃) |

| 35.4[2] | Quaternary Carbon (-C(CH₃)₃) |

| 31.1[2] | Methyl (-C(CH₃)₃) |

| Infrared (IR) Spectroscopy | |

| Wavenumber (cm⁻¹) | Assignment |

| ~2965 | C-H stretch (aliphatic) |

| ~2870, 2730 | C-H stretch (aldehyde) |

| ~1705 | C=O stretch (carbonyl) |

| ~1610, 1570 | C=C stretch (aromatic) |

| Mass Spectrometry (Electron Ionization) | |

| m/z | Assignment |

| 162[1] | [M]⁺ (Molecular Ion) |

| 147[1] | [M-CH₃]⁺ |

| 119[1] | [M-C₃H₇]⁺ or [M-CHO-CH₄]⁺ |

| 91[1] | [C₇H₇]⁺ (Tropylium ion) |

Experimental Workflows and Logical Relationships

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical sample, from initial preparation to final data interpretation.

Caption: Generalized workflow for spectroscopic analysis of a chemical sample.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.

Sample Preparation:

-

Accurately weigh 5-10 mg of the 4-butylbenzaldehyde isomer.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.

-

Transfer the solution to a standard 5 mm NMR tube.

-

Ensure the liquid height in the NMR tube is sufficient for analysis (typically around 4-5 cm).

¹H NMR Acquisition Parameters:

-

Pulse Program: Standard single-pulse experiment.

-

Number of Scans: 16 to 64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

-

Pulse Program: Proton-decoupled single-pulse experiment.

-

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

-

Relaxation Delay: 2-5 seconds.

-

Acquisition Time: 1-2 seconds.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the resulting spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Instrumentation: An FT-IR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

Sample Preparation:

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol, and allow it to dry completely.

-

Place a single drop of the neat liquid 4-butylbenzaldehyde isomer directly onto the center of the ATR crystal.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the clean, empty ATR crystal should be collected prior to the sample analysis.

Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum. An ATR correction may also be applied.

Gas Chromatography-Mass Spectrometry (GC-MS)

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Sample Preparation:

-

Prepare a dilute solution of the 4-butylbenzaldehyde isomer (approximately 100 µg/mL) in a high-purity volatile solvent such as dichloromethane or hexane.

-

Transfer the solution to a GC vial.

GC Parameters:

-

Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl polysiloxane stationary phase).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Inlet Temperature: 250°C.

-

Injection Volume: 1 µL in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 50°C, hold for 2 minutes.

-

Ramp: Increase to 250°C at a rate of 10°C/min.

-

Final hold: Hold at 250°C for 5 minutes.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Mass Range: m/z 40-400.

Data Analysis: The total ion chromatogram (TIC) is used to determine the retention time of the compound. The mass spectrum corresponding to the chromatographic peak is then extracted and analyzed for the molecular ion and fragmentation pattern.

References

A Technical Guide to the Structural Isomers and Analogs of 4-Butylbenzaldehyde for Drug Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural isomers and analogs of 4-butylbenzaldehyde, a class of compounds with significant potential in medicinal chemistry. The document details their synthesis, physicochemical properties, and biological activities, with a focus on their applications in drug discovery and development. Experimental protocols for key assays and visualizations of relevant signaling pathways are included to facilitate further research.

Structural Isomers of Butylbenzaldehyde

The substitution of a butyl group on the benzaldehyde scaffold can result in twelve distinct structural isomers, arising from the four isomers of the butyl group (n-butyl, sec-butyl, isobutyl, and tert-butyl) and their possible positions (ortho, meta, and para) on the benzene ring. The para-substituted isomers are of particular interest in various applications.

Physicochemical Properties of 4-Butylbenzaldehyde Isomers

The arrangement of the butyl group significantly influences the physicochemical properties of the molecule, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. A summary of key properties for the para-substituted isomers is presented below.

| Property | 4-n-Butylbenzaldehyde | 4-Isobutylbenzaldehyde | 4-sec-Butylbenzaldehyde | 4-tert-Butylbenzaldehyde |

| Molecular Formula | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O | C₁₁H₁₄O |

| Molecular Weight | 162.23 g/mol | 162.23 g/mol | 162.23 g/mol | 162.23 g/mol |

| CAS Number | 1200-14-2[1] | 40150-98-9[2][3][4][5] | 27798-94-3 (S-isomer)[6] | 939-97-9[7][8] |

| Appearance | Liquid | Colorless Oil[2][5] | - | Colorless to pale yellow liquid[8][9][10] |

| Boiling Point (°C) | 250-263[11] | 258[2][3] | - | 248.7[8] |

| Density (g/mL at 25°C) | 0.968[11] | 0.96[2][5] | - | 0.97[8] |

| Refractive Index (n20/D) | 1.522[11] | 1.5210-1.5250[2][3] | - | 1.53 |

| Water Solubility | - | 50.32 mg/L (est.)[12] | - | 120 mg/L[8] |

Synthesis of Butylbenzaldehyde Isomers

The synthesis of butylbenzaldehyde isomers can be achieved through various established organic reactions. The choice of method often depends on the desired isomer and the available starting materials.

General Synthetic Approaches

-

Friedel-Crafts Acylation followed by Reduction: A common route involves the Friedel-Crafts acylation of benzene with an appropriate acyl halide or anhydride to form a butylphenone, which is then reduced to the corresponding butylbenzene. Subsequent formylation, for instance via the Gattermann-Koch reaction, introduces the aldehyde group.[13]

-

Oxidation of Butylbenzyl Alcohols: The corresponding butylbenzyl alcohol can be oxidized to the aldehyde using mild oxidizing agents like pyridinium chlorochromate (PCC).

-

Direct Formylation of Butylbenzenes: Methods like the Vilsmeier-Haack or Gattermann-Koch reaction can be used to directly introduce the formyl group onto the butylbenzene ring.[13] However, this can lead to a mixture of ortho and para isomers, necessitating purification.

Experimental Protocol: Gattermann-Koch Reaction for 4-n-Butylbenzaldehyde[14]

This protocol outlines a general procedure for the formylation of n-butylbenzene to yield 4-n-butylbenzaldehyde.

Materials:

-

n-Butylbenzene

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous cuprous chloride (CuCl)

-

Dry hydrogen chloride (HCl) gas

-

Carbon monoxide (CO) gas

-

Anhydrous diethyl ether

-

Ice-water bath

-

Standard glassware for organic synthesis

Procedure:

-

Set up a three-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a reflux condenser protected by a calcium chloride tube.

-

In the flask, prepare a suspension of anhydrous aluminum chloride and a catalytic amount of cuprous chloride in anhydrous diethyl ether, cooled in an ice-water bath.

-

Bubble a mixture of dry hydrogen chloride gas and carbon monoxide gas through the stirred suspension.

-

Slowly add n-butylbenzene to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, continue stirring at room temperature for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully pour the reaction mixture onto crushed ice and water to decompose the aluminum chloride complex.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with a dilute sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain 4-n-butylbenzaldehyde.

References

- 1. 4-tert-butylbenzaldehyde - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Isobutylbenzaldehyde | 40150-98-9 [chemicalbook.com]

- 3. 40150-98-9 CAS MSDS (4-Isobutylbenzaldehyde) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. 4-Isobutylbenzaldehyde | CAS#:40150-98-9 | Chemsrc [chemsrc.com]

- 5. labproinc.com [labproinc.com]

- 6. (S)-4-(sec-Butyl)benzaldehyde | C11H14O | CID 95357839 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-tert-Butylbenzaldehyde | 939-97-9 [chemicalbook.com]

- 8. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. 4-tert-butyl benzaldehyde, 939-97-9 [thegoodscentscompany.com]

- 11. 4-N-BUTYLBENZALDEHYDE | 1200-14-2 [chemicalbook.com]

- 12. 4-isobutyl benzaldehyde, 40150-98-9 [thegoodscentscompany.com]

- 13. homework.study.com [homework.study.com]

discovery and history of 4-Butylbenzaldehyde synthesis

An In-depth Technical Guide to the Synthesis of 4-Butylbenzaldehyde: Discovery and History

This technical guide provides a comprehensive overview of the discovery and historical development of synthesis methods for 4-tert-butylbenzaldehyde, a significant aromatic aldehyde. Due to its industrial relevance and the wealth of available literature, this document focuses on 4-tert-butylbenzaldehyde, an important intermediate in the fragrance, agrochemical, and pharmaceutical industries.[1][2] The evolution of its synthesis reflects a broader trend in chemical manufacturing, moving from classical, often hazardous methods to more efficient, selective, and environmentally benign processes.

This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparison, and visualizations of reaction pathways and workflows.

Oxidation of 4-tert-Butyltoluene

The oxidation of the methyl group of 4-tert-butyltoluene is a primary and industrially significant route for the synthesis of 4-tert-butylbenzaldehyde. This approach has evolved from the use of stoichiometric chemical oxidants to more sustainable electrochemical methods.

Chemical Oxidation

Historically, the use of strong, inorganic oxidizing agents was a common method for the production of aromatic aldehydes.[3]

Experimental Protocol: Oxidation with Manganese Dioxide

This protocol is based on the traditional industrial chemical oxidation method.[3]

-

Reaction Setup : In a reaction vessel equipped with a stirrer, thermometer, and reflux condenser, charge 4-tert-butyltoluene and a solution of sulfuric acid.

-

Addition of Oxidant : Gradually add manganese dioxide (MnO₂) to the stirred mixture. The reaction is exothermic and the temperature should be controlled.

-

Reaction Conditions : Heat the mixture to maintain a specific reaction temperature and stir for several hours until the reaction is complete, as monitored by a suitable analytical technique (e.g., gas chromatography).

-

Work-up : After cooling, the reaction mixture is filtered to remove manganese salts. The organic layer is separated, washed with water and a dilute base to remove acidic impurities, and then dried.

-

Purification : The crude 4-tert-butylbenzaldehyde is purified by fractional distillation under reduced pressure.

Quantitative Data: Chemical Oxidation of 4-tert-butyltoluene

| Oxidizing Agent | Catalyst/Conditions | Conversion (%) | Selectivity (%) | Yield (%) | Purity (%) | Reference |

| MnO₂ | H₂SO₄ | - | - | >90 | High | [3] |

| H₂O₂ | Co²⁺-Br⁻ | 25-30 | 80 | - | - | [3] |

| H₂O₂ | Ce³⁺-Br⁻, Acetic Acid, 70°C | 41 | 59 | - | - | [3] |

| O₂ | Co-Mn-HMS, Acetonitrile | 43.7 | - | 27.4 | - | [4] |

Logical Workflow for Chemical Oxidation

Caption: Workflow for the chemical oxidation of 4-tert-butyltoluene.

Electrochemical Oxidation

Electrochemical methods represent a more modern and sustainable approach to the synthesis of 4-tert-butylbenzaldehyde, avoiding the need for stoichiometric amounts of chemical oxidants.[5] This method is used on an industrial scale by companies like BASF and Givaudan.[5] The reaction typically involves the anodic oxidation of 4-tert-butyltoluene in methanol, leading to the formation of 4-tert-butylbenzaldehyde dimethyl acetal, which is then hydrolyzed to the final product.[1][6]

Experimental Protocol: Direct Anodic Oxidation

The following is a generalized protocol based on literature descriptions.[1][6]

-

Electrolyte Preparation : Prepare a solution of 4-tert-butyltoluene in methanol containing a supporting electrolyte such as sodium perchlorate (NaClO₄) or sulfuric acid (H₂SO₄).

-

Electrochemical Cell : Use an undivided electrochemical cell with graphite electrodes.

-

Electrolysis : Apply a constant current density to the cell. The temperature of the electrolyte is controlled using a heat exchanger. The reaction progress is monitored by sampling the electrolyte and analyzing it by HPLC.

-

Work-up : Upon completion, the solvent is removed, and the resulting acetal is hydrolyzed using an acidic aqueous solution.

-

Purification : The resulting 4-tert-butylbenzaldehyde is extracted with an organic solvent, washed, dried, and purified by vacuum distillation.

Quantitative Data: Electrochemical Oxidation of 4-tert-butyltoluene

| Supporting Electrolyte | Anode Material | Product | Conversion (%) | Yield (%) | Current Efficiency (%) | Reference |

| H₂SO₄ | Graphite | 4-tert-butylbenzaldehyde dimethyl acetal | - | 86 | 85 | [6] |

| NaClO₄ | Graphite | 4-tert-butylbenzaldehyde dimethyl acetal | - | - | - | [1] |

Reaction Pathway for Electrochemical Oxidation

Caption: Electrochemical synthesis of 4-tert-butylbenzaldehyde.

Halogenation Followed by Hydrolysis or Sommelet Reaction

This classical route involves the radical halogenation of the methyl group of 4-tert-butyltoluene, followed by a hydrolysis or a Sommelet reaction to yield the aldehyde.[7][8]

Experimental Protocol: Bromination and Sommelet Reaction

This protocol is based on a patented process.[7][8]

-

Bromination : 4-tert-butyltoluene is brominated without a solvent using bromine at a high temperature (e.g., 183-190°C) to produce a mixture of 4-tert-butylbenzyl bromide and 4-tert-butylbenzal bromide.[8]

-

Sommelet Reaction : The resulting mixture of bromides is reacted with hexamine (hexamethylenetetramine) in the presence of water. The reaction is typically carried out at reflux temperature (around 90-105°C).[7][8]

-

Hydrolysis : The intermediate formed from the Sommelet reaction is hydrolyzed in situ to 4-tert-butylbenzaldehyde.

-

Work-up and Purification : The organic layer is separated, washed, and the crude product is purified by fractional distillation. Impurities like 4-tert-butylbenzonitrile may be removed by hydrolysis with sulfuric acid before distillation.[7]

Quantitative Data: Halogenation-Hydrolysis/Sommelet Reaction

| Halogenation Step | Subsequent Reaction | Overall Yield (%) | Purity (%) | Reference |

| Bromination (Yield: ~96%) | Sommelet Reaction & Hydrolysis | ~80 | >99.5 | [7][8] |

| Chlorination | Hydrolysis with Hexamethylenetetramine in Acetic Acid | 55-75 | 94.5 | [8] |

| Bromination | Hydrolysis with Formic Acid | 91.4 | 97.8 | [8] |

Workflow for the Sommelet Reaction Route

Caption: Synthesis via bromination and the Sommelet reaction.

Synthesis from Benzaldehyde Acetal and Isobutene

A more recent and innovative approach involves the direct introduction of the tert-butyl group onto a protected benzaldehyde derivative.[9]

Experimental Protocol

This protocol is derived from a patented method.[9]

-

Acetal Formation : Benzaldehyde is reacted with an orthoformate (e.g., trimethyl orthoformate) to form benzaldehyde dimethyl acetal. This reaction is typically carried out under reflux, and the resulting acetal is purified by vacuum distillation.[9]

-

Alkylation : The benzaldehyde dimethyl acetal is then reacted with isobutene in a sealed reactor in the presence of a catalyst (e.g., triphenylboron). The reaction is exothermic and the temperature is controlled.[9]

-

Quenching and Hydrolysis : After the reaction is complete, the mixture is cooled and quenched with an acidic aqueous solution (e.g., hydrochloric acid) to hydrolyze the acetal back to the aldehyde.[9]

-

Work-up and Purification : The product is extracted with an organic solvent, and the organic phase is concentrated. The crude product is then purified.

Quantitative Data: Synthesis from Benzaldehyde Acetal

| Step | Reactants | Catalyst | Yield (%) | Purity (%) | Reference |

| Acetal Formation | Benzaldehyde, Trimethyl orthoformate | - | 93.7 | 98.8 | [9] |

| Alkylation & Hydrolysis | Benzaldehyde dimethyl acetal, Isobutene | Triphenylboron | - | - | [9] |

Reaction Pathway for the Benzaldehyde Acetal Method

Caption: Synthesis of 4-tert-butylbenzaldehyde from benzaldehyde acetal.

Formylation of tert-Butylbenzene (Gattermann-Koch and Related Reactions)

The direct formylation of an aromatic ring is a classical method for the synthesis of aromatic aldehydes. The Gattermann-Koch reaction and its modifications are prime examples of such electrophilic aromatic substitution reactions.[10][11]

In the context of 4-tert-butylbenzaldehyde synthesis, this would involve the reaction of tert-butylbenzene with a formylating agent. The Gattermann-Koch reaction specifically uses carbon monoxide and hydrogen chloride in the presence of a Lewis acid catalyst like aluminum chloride and a co-catalyst such as cuprous chloride.[11][12] The tert-butyl group is an ortho, para-directing group, and due to steric hindrance at the ortho position, the para-substituted product is expected to be the major isomer.

Due to the use of toxic and gaseous carbon monoxide under pressure, this method has seen less industrial application for this specific compound compared to the oxidation of 4-tert-butyltoluene.

General Reaction Mechanism

-

Formation of the Electrophile : Carbon monoxide and HCl react in the presence of AlCl₃ and CuCl to form a reactive formyl cation equivalent, [HCO]⁺.[12]

-

Electrophilic Aromatic Substitution : The aromatic ring of tert-butylbenzene attacks the formyl cation, leading to the formation of a sigma complex.

-

Deprotonation : A proton is lost from the sigma complex to restore the aromaticity of the ring, yielding 4-tert-butylbenzaldehyde.

Logical Relationship for Gattermann-Koch Formylation

Caption: Conceptual pathway for the Gattermann-Koch formylation of tert-butylbenzene.

References

- 1. journals.co.za [journals.co.za]

- 2. EP0045429A2 - Process for the preparation of 4-tert. butylbenzaldehydes - Google Patents [patents.google.com]

- 3. Page loading... [guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. 4-tert-Butylbenzaldehyde - Wikipedia [en.wikipedia.org]

- 6. journals.co.za [journals.co.za]

- 7. EP0580231A1 - Process for the preparation of 4-tert-butylbenzaldehyde - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. Method for synthesizing 4-tert-butyl benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 10. Gattermann Koch Reaction: Mechanism, Uses & Examples [vedantu.com]

- 11. testbook.com [testbook.com]

- 12. byjus.com [byjus.com]

The Pivotal Role of 4-Butylbenzaldehyde in Modern Organic Synthesis: A Technical Guide

An in-depth exploration for researchers, scientists, and drug development professionals on the synthesis, reactivity, and applications of 4-butylbenzaldehyde, a versatile aromatic aldehyde at the core of numerous chemical innovations.

Introduction

4-Butylbenzaldehyde, a substituted aromatic aldehyde, has emerged as a cornerstone in the field of organic chemistry. Its unique molecular architecture, featuring a reactive aldehyde functionality and a lipophilic butyl group on a benzene ring, makes it a highly valuable intermediate in the synthesis of a wide array of commercially significant compounds. This technical guide provides a comprehensive overview of the synthesis, key chemical transformations, and diverse applications of 4-butylbenzaldehyde, with a particular focus on its role in the fragrance, pharmaceutical, and materials science industries.

Physicochemical and Spectroscopic Data

Accurate characterization of 4-butylbenzaldehyde is crucial for its effective application in synthesis and research. The following tables summarize its key physical properties and spectroscopic data.

Table 1: Physical Properties of 4-Butylbenzaldehyde

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₄O | [1] |

| Molecular Weight | 162.23 g/mol | [1] |

| Appearance | Colorless to pale yellow liquid | [2] |

| Boiling Point | 130 °C at 25 mmHg | [3] |

| Density | 0.97 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.53 | [2] |

| CAS Number | 939-97-9 | [1] |

Table 2: Spectroscopic Data of 4-Butylbenzaldehyde

| Spectrum Type | Key Peaks / Chemical Shifts (δ) | Reference |

| ¹H NMR (CDCl₃, 400 MHz) | 9.98 (s, 1H, CHO), 7.82 (d, J=8.0 Hz, 2H, Ar-H), 7.55 (d, J=8.0 Hz, 2H, Ar-H), 1.35 (s, 9H, C(CH₃)₃) | [4][5] |

| ¹³C NMR (CDCl₃, 101 MHz) | 192.1, 158.5, 134.1, 129.7, 126.0, 35.4, 31.1 | [4] |

| IR (Neat) | 2965 (C-H, alkyl), 2870 (C-H, aldehyde), 1705 (C=O, aldehyde), 1605 (C=C, aromatic), 830 (C-H, p-substituted) cm⁻¹ | [6][7] |

| Mass Spectrum (EI) | m/z (%): 162 (M⁺, 23), 147 (100), 91 (30), 41 (10) | [5] |

Synthesis of 4-Butylbenzaldehyde

Several synthetic routes to 4-butylbenzaldehyde have been developed, each with its own advantages and limitations. The most common industrial methods involve the oxidation of 4-tert-butyltoluene and the hydrolysis of 4-tert-butylbenzyl halides.

Oxidation of 4-tert-Butyltoluene

The direct oxidation of the methyl group of 4-tert-butyltoluene is a widely used industrial method. Various oxidizing agents can be employed, with manganese dioxide (MnO₂) in sulfuric acid being a traditional choice, often affording high yields of over 90%.[3]

Caption: Oxidation of 4-tert-butyltoluene.

Experimental Protocol: Oxidation with MnO₂

-

Reaction Setup: In a well-ventilated fume hood, a multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, and a dropping funnel.

-

Reagents: 4-tert-butyltoluene is dissolved in a suitable solvent like glacial acetic acid.

-

Reaction: The solution is cooled in an ice bath, and a slurry of manganese dioxide in concentrated sulfuric acid is added dropwise, maintaining the temperature below 10 °C.[3]

-

Work-up: After the addition is complete, the reaction mixture is stirred for several hours at room temperature. The mixture is then poured onto crushed ice, and the product is extracted with an organic solvent (e.g., diethyl ether).

-

Purification: The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine. After drying over anhydrous magnesium sulfate, the solvent is removed under reduced pressure, and the crude 4-butylbenzaldehyde is purified by vacuum distillation.

Sommelet Reaction

The Sommelet reaction provides an alternative route from 4-tert-butylbenzyl halides. The halide is first treated with hexamine (hexamethylenetetramine) to form a quaternary ammonium salt, which is then hydrolyzed to yield the aldehyde.[8][9]

Caption: Sommelet reaction pathway.

Experimental Protocol: Sommelet Reaction

-

Salt Formation: 4-tert-butylbenzyl bromide is dissolved in a suitable solvent (e.g., chloroform or acetic acid), and hexamine is added. The mixture is heated under reflux to form the quaternary ammonium salt precipitate.[10]

-

Hydrolysis: After cooling, water is added to the reaction mixture, and it is heated again to hydrolyze the salt.

-

Work-up and Purification: The reaction mixture is cooled, and the product is extracted with an organic solvent. The organic extracts are washed, dried, and concentrated. The resulting crude aldehyde is then purified by vacuum distillation.[10]

Key Reactions of 4-Butylbenzaldehyde

The aldehyde functional group in 4-butylbenzaldehyde is highly reactive and participates in a variety of important organic transformations.

Aldol Condensation

4-Butylbenzaldehyde undergoes crossed aldol condensation with enolizable aldehydes or ketones. A prominent example is its reaction with propanal to form 4-tert-butyl-α-methyl cinnamaldehyde, a precursor to the widely used fragrance Lilial.[11][12]

Caption: Synthesis of Lilial via Aldol Condensation.

Experimental Protocol: Aldol Condensation with Propanal

-

Reaction Setup: In a flask equipped with a stirrer and a dropping funnel, 4-butylbenzaldehyde is dissolved in methanol.[13]

-

Catalyst: A catalytic amount of a base, such as sodium hydroxide or potassium hydroxide, is added.[13]

-

Reaction: The mixture is cooled, and propanal is added dropwise while maintaining a low temperature to minimize the self-condensation of propanal.[13]

-

Work-up: After the reaction is complete, the mixture is neutralized with a dilute acid. The product is then extracted, and the organic layer is washed and dried.

-

Purification: The solvent is evaporated, and the resulting crude product is purified by distillation.

Oxidation to 4-Butylbenzoic Acid

4-Butylbenzaldehyde can be readily oxidized to the corresponding carboxylic acid, 4-tert-butylbenzoic acid, a valuable intermediate in the production of resins, perfumes, and PVC stabilizers.[14] Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid.

Experimental Protocol: Oxidation with KMnO₄

-

Reaction Setup: 4-Butylbenzaldehyde is suspended in an aqueous solution containing a phase-transfer catalyst if a non-polar solvent is used.[15]

-

Oxidation: An aqueous solution of potassium permanganate is added portion-wise to the stirred mixture. The reaction is exothermic and may require cooling to maintain a moderate temperature.[15]

-

Work-up: The reaction is complete when the purple color of the permanganate disappears. The manganese dioxide byproduct is removed by filtration. The filtrate is acidified with a strong acid (e.g., HCl) to precipitate the 4-tert-butylbenzoic acid.

-

Purification: The solid product is collected by filtration, washed with cold water, and can be further purified by recrystallization.[15]

Reduction to 4-Butylbenzyl Alcohol

The aldehyde group can be selectively reduced to a primary alcohol, yielding 4-tert-butylbenzyl alcohol. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this transformation due to its mildness and high selectivity.[16][17]

Experimental Protocol: Reduction with NaBH₄

-

Reaction Setup: 4-Butylbenzaldehyde is dissolved in a protic solvent such as methanol or ethanol.[16]

-

Reduction: The solution is cooled in an ice bath, and sodium borohydride is added in small portions.

-

Work-up: After the reaction is complete, the mixture is acidified with a dilute acid (e.g., 1M HCl) to destroy the excess borohydride and the borate esters. The product is then extracted with an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is evaporated to give 4-tert-butylbenzyl alcohol, which can be purified by distillation or recrystallization.[18]

Grignard Reaction

As an electrophile, 4-butylbenzaldehyde reacts with Grignard reagents (organomagnesium halides) to form secondary alcohols. This reaction is a powerful tool for carbon-carbon bond formation.[19]

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

-

Reaction Setup: An oven-dried, three-necked flask is equipped with a dropping funnel, a condenser with a drying tube, and a magnetic stirrer, all under an inert atmosphere (e.g., nitrogen or argon).

-

Grignard Reagent: In the flask, magnesium turnings are covered with anhydrous diethyl ether. A solution of methyl bromide in anhydrous ether is added dropwise to initiate the formation of the Grignard reagent.[20]

-

Reaction: Once the Grignard reagent has formed, a solution of 4-butylbenzaldehyde in anhydrous ether is added dropwise at a rate that maintains a gentle reflux.

-

Work-up: The reaction mixture is then carefully poured onto a mixture of ice and a saturated aqueous solution of ammonium chloride to quench the reaction and hydrolyze the magnesium alkoxide.

-

Purification: The product is extracted into ether, and the organic layer is washed, dried, and concentrated. The resulting secondary alcohol can be purified by column chromatography or distillation.

Applications in Drug Development and Agrochemicals

4-Butylbenzaldehyde serves as a crucial starting material in the synthesis of various biologically active molecules.

Fenpropimorph Synthesis

A notable application is in the synthesis of the agricultural fungicide Fenpropimorph. The synthesis involves the aldol condensation of 4-butylbenzaldehyde with propanal, followed by hydrogenation to form 4-tert-butyl-2-methylpropanal. This intermediate is then reductively aminated with 2,6-dimethylmorpholine to yield Fenpropimorph.[21][22][23]

Caption: Synthetic pathway to Fenpropimorph.

While specific examples in marketed pharmaceuticals are less direct, the structural motif derived from 4-butylbenzaldehyde is of significant interest in medicinal chemistry. The tert-butylphenyl group is a common feature in the design of selective enzyme inhibitors and receptor antagonists due to its lipophilicity and steric bulk, which can enhance binding affinity and selectivity.

Conclusion

4-Butylbenzaldehyde is a versatile and indispensable building block in organic chemistry. Its straightforward synthesis and the diverse reactivity of its aldehyde group have established it as a key intermediate in the production of high-value chemicals. From the pleasant aroma of fragrances to the protective action of fungicides, the influence of 4-butylbenzaldehyde is widespread. The detailed protocols and data presented in this guide are intended to facilitate further research and development, empowering scientists to harness the full potential of this remarkable molecule in creating novel and impactful chemical entities.

References

- 1. 4-tert-Butylbenzaldehyde | C11H14O | CID 70324 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. spectrabase.com [spectrabase.com]

- 3. Page loading... [wap.guidechem.com]

- 4. rsc.org [rsc.org]

- 5. 4-tert-Butylbenzaldehyde (939-97-9) 1H NMR spectrum [chemicalbook.com]

- 6. 4-tert-Butylbenzaldehyde (939-97-9)FT-IR [m.chemicalbook.com]

- 7. spectrabase.com [spectrabase.com]

- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]

- 9. Sommelet Reaction (Chapter 105) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 10. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 11. researchgate.net [researchgate.net]

- 12. CN102627538A - Preparation method of lilial - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. research-advances.org [research-advances.org]

- 16. Sodium Borohydride [commonorganicchemistry.com]

- 17. masterorganicchemistry.com [masterorganicchemistry.com]